molecular formula C28H33N5O3S B2797998 N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide CAS No. 689769-97-9

N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide

カタログ番号: B2797998
CAS番号: 689769-97-9
分子量: 519.66
InChIキー: GZEKVODLIAFCOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a structurally complex molecule combining multiple pharmacologically relevant motifs (Figure 1). Its core features include:

  • 1H-indole moiety: A heteroaromatic system linked via an ethyl group to the hexanamide backbone. Indole derivatives are widely recognized for their interactions with serotonin receptors and kinase inhibition .
  • Tetrahydroquinazolinone scaffold: A 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl group substituted with a morpholine ring. Quinazolinones are associated with diverse bioactivities, including antimicrobial and anticancer effects .
  • Morpholine substituent: A six-membered oxygen- and nitrogen-containing ring known to enhance solubility and bioavailability in drug design .

特性

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3S/c34-26(29-12-11-20-19-30-24-7-4-3-6-22(20)24)8-2-1-5-13-33-27(35)23-18-21(32-14-16-36-17-15-32)9-10-25(23)31-28(33)37/h3-4,6-7,9-10,18-19,23,30H,1-2,5,8,11-17H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDMTZMOUUVXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CNC5=CC=CC=C54)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide, with the CAS number 689769-97-9, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H33N5O3SC_{28}H_{33}N_{5}O_{3}S, with a molecular weight of approximately 519.7 g/mol. The structure includes an indole moiety, a morpholine ring, and a quinazolinone framework, which are key to its biological activity.

PropertyValue
Molecular FormulaC28H33N5O3S
Molecular Weight519.7 g/mol
CAS Number689769-97-9

Antibacterial Activity

Recent studies have demonstrated that derivatives of indole and quinazoline possess significant antibacterial properties. For instance, compounds similar to N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide have been shown to exhibit activity against both Staphylococcus aureus (including MRSA) and Candida albicans.

Minimum Inhibitory Concentration (MIC) Values:

CompoundTarget OrganismMIC (µg/mL)
3kS. aureus0.98
3kC. albicans7.80
3kM. tuberculosis10

The compound demonstrated a promising MIC against MRSA at 0.98 µg/mL, indicating strong antibacterial potential .

Antifungal Activity

The antifungal properties of the compound were assessed against various strains of Candida. The results indicated moderate activity with specific derivatives showing significant effectiveness:

Minimum Fungicidal Concentration (MFC) Values:

CompoundTarget OrganismMFC (µg/mL)
3kC. albicans62.50

This suggests that certain derivatives may be viable candidates for antifungal drug development .

Cytotoxicity Studies

Cytotoxicity assays have revealed that several synthesized compounds exhibit significant antiproliferative effects on various cancer cell lines:

IC50 Values:

CompoundCell LineIC50 (µM)
3cA549 (lung cancer)<10
3kHeLa (cervical cancer)<10

These findings indicate that the compound may selectively inhibit the growth of rapidly dividing cancer cells while sparing normal cells, which is a desirable trait in anticancer agents .

The proposed mechanism of action for N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide involves interactions with specific biological macromolecules:

  • Enzyme Inhibition: The quinazolinone structure may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation: The indole moiety can interact with various receptors and enzymes, potentially modulating their activity.
  • Biofilm Disruption: Compounds in this class have shown the ability to prevent biofilm formation in bacterial cultures without affecting cell viability .

Study on Antibacterial Efficacy

A study published in MDPI evaluated several indole-based compounds for their antibacterial efficacy against resistant strains of bacteria. Among these, N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo...] demonstrated superior activity against MRSA and was effective in preventing biofilm formation .

Cancer Cell Line Evaluation

In another study focusing on cytotoxicity against cancer cell lines, various derivatives were tested for their ability to inhibit cell proliferation. The results highlighted that compounds derived from this framework could serve as lead candidates for further development in cancer therapy due to their selective toxicity towards malignant cells .

類似化合物との比較

Key Observations :

  • The target compound shares the highest similarity with quinazolinone derivatives (Tanimoto ~0.60–0.70), particularly due to the tetrahydroquinazolinone core and sulfanylidene group. These features are critical for binding to enzymes like topoisomerases or kinases .
  • Lower similarity with triazole- or chromenone-based compounds (Tanimoto <0.45) reflects divergent pharmacophores, though the hexanamide chain in triazole derivatives () may suggest shared synthetic strategies.

Bioactivity Profiling and Target Prediction

demonstrates that structurally similar compounds cluster into groups with related bioactivity. For the target compound:

  • Indole moiety : Likely contributes to interactions with neurotransmitter receptors or kinases, as seen in indole-based drugs like sunitinib .
  • Morpholine group : Enhances solubility and may modulate pharmacokinetics, similar to morpholine-containing kinase inhibitors (e.g., fostamatinib) .
  • Sulfanylidene substituent: Potential thiol-mediated binding to cysteine residues in target proteins, a mechanism observed in protease inhibitors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。